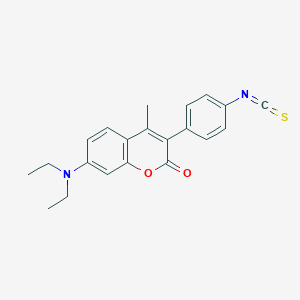
Z-Lys(Z)-Ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Lys(Z)-Ser-OH: is a synthetic peptide derivative composed of three amino acids: benzyloxycarbonyl-protected lysine, benzyloxycarbonyl-protected serine, and a free carboxyl group. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of Lysine and Serine: The synthesis begins with the protection of the amino groups of lysine and serine using benzyloxycarbonyl (Z) groups. This is typically achieved by reacting lysine and serine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Peptide Bond Formation: The protected lysine and serine are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting groups using hydrogenation with a palladium catalyst or treatment with trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Z-Lys(Z)-Ser-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反应分析
Types of Reactions:
Oxidation: Z-Lys(Z)-Ser-OH can undergo oxidation reactions, particularly at the serine residue, forming serine derivatives such as serine aldehyde.
Reduction: Reduction reactions can target the benzyloxycarbonyl groups, converting them back to free amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl groups are replaced by other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are commonly used.
Major Products:
Oxidation: Serine aldehyde derivatives.
Reduction: Free lysine and serine residues.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Peptide Synthesis: Z-Lys(Z)-Ser-OH is widely used in the synthesis of longer peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent markers.
Biology:
Enzyme Studies: this compound is used as a substrate in enzyme assays to study protease activity and specificity.
Protein Engineering: The compound is employed in the design and synthesis of modified proteins with specific functional properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Diagnostic Tools: The compound is utilized in the creation of diagnostic assays for detecting specific enzymes or antibodies.
Industry:
Biotechnology: this compound is used in the production of recombinant proteins and peptides for various industrial applications.
Pharmaceuticals: The compound is employed in the formulation of peptide-based drugs and vaccines.
作用机制
Molecular Targets and Pathways: Z-Lys(Z)-Ser-OH exerts its effects primarily through interactions with enzymes and receptors. The benzyloxycarbonyl groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with their respective molecular targets, such as proteases or receptors, modulating their activity and function.
Pathways Involved:
Proteolytic Pathways: The compound can be cleaved by proteases, releasing active peptides that participate in various biological processes.
Signal Transduction: this compound derivatives can bind to receptors, triggering intracellular signaling cascades that regulate cellular functions.
相似化合物的比较
Z-Lys(Z)-OH: A similar compound with only lysine protected by benzyloxycarbonyl groups.
Z-Ser-OH: A compound with only serine protected by benzyloxycarbonyl groups.
Fmoc-Lys(Z)-OH: A derivative with lysine protected by both benzyloxycarbonyl and fluorenylmethyloxycarbonyl groups.
Uniqueness: Z-Lys(Z)-Ser-OH is unique due to the presence of both lysine and serine residues, each protected by benzyloxycarbonyl groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. The combination of lysine and serine also provides unique reactivity and functional properties compared to compounds with only one protected amino acid.
属性
IUPAC Name |
(2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTZMIJUPBOPKG-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
